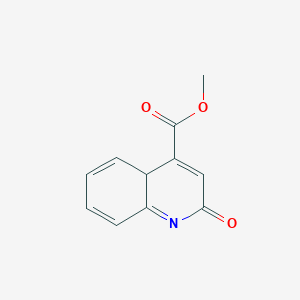
methyl 2-oxo-4aH-quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-oxo-4aH-quinoline-4-carboxylate is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound features a quinoline core structure, which is a fused ring system consisting of a benzene ring and a pyridine ring. This structural motif is crucial for the biological activity of many natural and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-4aH-quinoline-4-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate under acidic conditions. This reaction typically proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the quinoline core .
Another approach involves the use of microwave irradiation to promote the cyclization of aniline derivatives with acetaldehyde. This method is advantageous due to its high efficiency and solvent-free conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable chemistry principles. Methods such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are commonly used to enhance the yield and reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-4aH-quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, hydroxyquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Methyl 2-oxo-4aH-quinoline-4-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-oxo-4aH-quinoline-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes, such as topoisomerases, which are essential for DNA replication and repair . Additionally, the compound can modulate receptor activity, affecting cellular signaling pathways .
Comparison with Similar Compounds
Methyl 2-oxo-4aH-quinoline-4-carboxylate can be compared with other quinoline derivatives, such as:
Quinoline-4-carboxylic acid: Similar in structure but lacks the methyl ester group.
Hydroxyquinoline: Contains a hydroxyl group instead of a carbonyl group.
Fluoroquinolones: A class of antibiotics with a fluorine atom at the C-6 position.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 2-oxo-4aH-quinoline-4-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-6-10(13)12-9-5-3-2-4-7(8)9/h2-7H,1H3 |
InChI Key |
XEWGYNDMSSNSAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)N=C2C1C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















